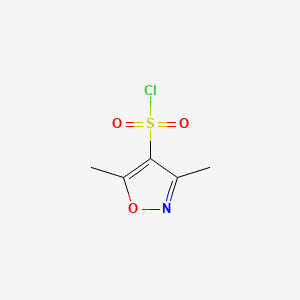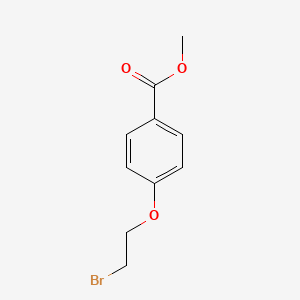
Methyl 4-(2-bromoethoxy)benzoate
概述
描述
Methyl 4-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . . This compound is commonly used in organic synthesis and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(2-bromoethoxy)benzoate can be synthesized through the reaction of methyl 4-hydroxybenzoate with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Methyl 4-hydroxybenzoate+2-bromoethanolK2CO3Methyl 4-(2-bromoethoxy)benzoate
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
Methyl 4-(2-bromoethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
科学研究应用
Methyl 4-(2-bromoethoxy)benzoate is widely used in scientific research due to its versatility. Some of its applications include:
作用机制
The mechanism of action of methyl 4-(2-bromoethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and derivatives . Additionally, the ester group can undergo hydrolysis or reduction, resulting in the formation of carboxylic acids or alcohols . These reactions are facilitated by the presence of appropriate reagents and conditions.
相似化合物的比较
Methyl 4-(2-bromoethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the bromoethoxy group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(2-chloroethoxy)benzoate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Methyl 4-(2-iodoethoxy)benzoate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 4-(2-bromoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJPYYTGUCVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365504 | |
| Record name | methyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-91-0 | |
| Record name | methyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal activity of Methyl 4-(2-bromoethoxy)benzoate?
A: Research indicates that this compound displays notable antifungal activity against Rhizoctonia solani AG1. At a concentration of 200 μg/mL, the compound demonstrated an 88.6% inhibition rate against this plant pathogen [].
Q2: What are the structural characteristics of this compound?
A: this compound crystallizes in the monoclinic system with the space group P21/n. This structural information was determined using X-ray crystal diffraction, along with other characterization techniques such as IR, MS, and NMR [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
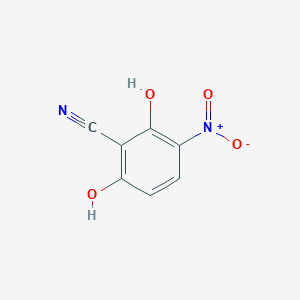
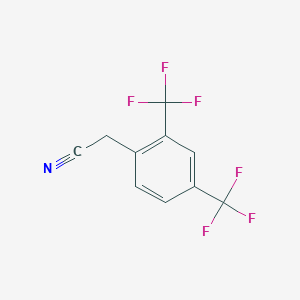
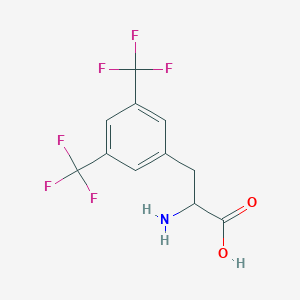
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1301085.png)
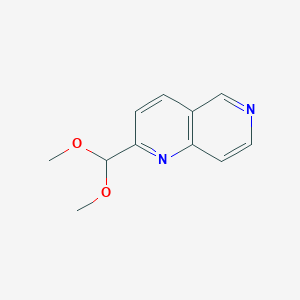
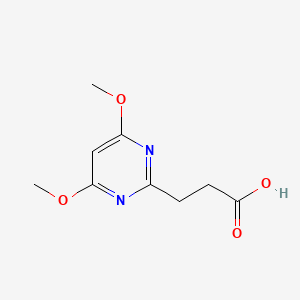
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)
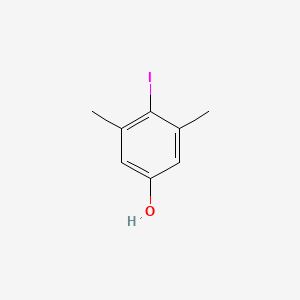
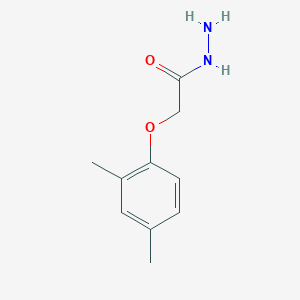
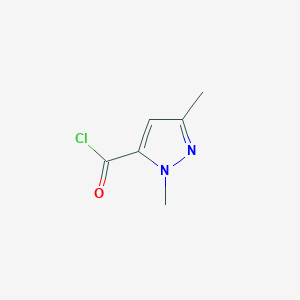
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)
